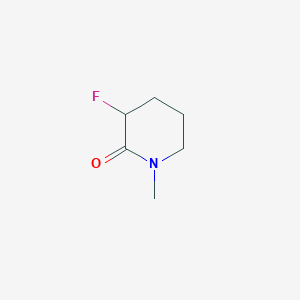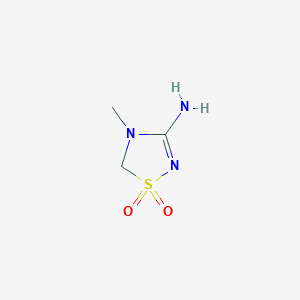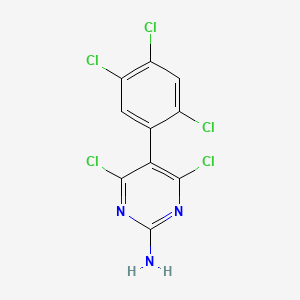
4-Chloro-4-methyloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-4-methyltetrahydro-2H-pyran is a heterocyclic organic compound with the molecular formula C6H11ClO. It belongs to the class of tetrahydropyrans, which are six-membered rings containing one oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-4-methyltetrahydro-2H-pyran typically involves the chlorination of 4-methyltetrahydro-2H-pyran. One common method is the reaction of 4-methyltetrahydro-2H-pyran with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C6H12O+SOCl2→C6H11ClO+SO2+HCl
Industrial Production Methods: In industrial settings, the production of 4-Chloro-4-methyltetrahydro-2H-pyran can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination process .
Types of Reactions:
Oxidation: 4-Chloro-4-methyltetrahydro-2H-pyran can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The chlorine atom in 4-Chloro-4-methyltetrahydro-2H-pyran can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products:
Oxidation: Formation of 4-chloro-4-methyl-2H-pyran-2-one.
Reduction: Formation of 4-chloro-4-methyltetrahydro-2H-pyran-4-ol.
Substitution: Formation of various substituted tetrahydropyrans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-4-methyltetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-4-methyltetrahydro-2H-pyran involves its interaction with specific molecular targets. The chlorine atom can participate in electrophilic reactions, while the oxygen atom in the tetrahydropyran ring can act as a nucleophile. These interactions can lead to the formation of covalent bonds with target molecules, influencing their biological activity .
Comparación Con Compuestos Similares
4-Methyltetrahydro-2H-pyran: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
N-Methyltetrahydro-2H-pyran-4-amine: Contains an amine group instead of a chlorine atom, leading to different chemical properties and reactivity.
Uniqueness: 4-Chloro-4-methyltetrahydro-2H-pyran is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds .
Propiedades
Número CAS |
34449-33-7 |
|---|---|
Fórmula molecular |
C6H11ClO |
Peso molecular |
134.60 g/mol |
Nombre IUPAC |
4-chloro-4-methyloxane |
InChI |
InChI=1S/C6H11ClO/c1-6(7)2-4-8-5-3-6/h2-5H2,1H3 |
Clave InChI |
AJALOBPESIDPGW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCOCC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13108618.png)



![2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13108640.png)

